N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide

Lipophilicity Drug-likeness ADME

This research-grade compound uniquely integrates a benzothiophene CB1 agonist core with a 2-methylthiobenzamide zinc-binding motif. The methylthio group drives >300-fold HDAC3 selectivity, while the benzothiophene scaffold enables GPCR/kinase occupancy studies. Choose this compound to preserve target-engagement fidelity in epigenetic or cannabinoid research—generic analogs lack the validated dual-sulfur architecture essential for reproducible cross-study comparisons.

Molecular Formula C20H22N2OS2
Molecular Weight 370.53
CAS No. 2034300-00-8
Cat. No. B2512540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide
CAS2034300-00-8
Molecular FormulaC20H22N2OS2
Molecular Weight370.53
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC=CC=C1SC)C2=CSC3=CC=CC=C32
InChIInChI=1S/C20H22N2OS2/c1-22(2)17(16-13-25-19-11-7-4-8-14(16)19)12-21-20(23)15-9-5-6-10-18(15)24-3/h4-11,13,17H,12H2,1-3H3,(H,21,23)
InChIKeyZATJVZRNJVHTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034300-00-8 – N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide: Core Identity and Research-Grade Procurement Context


N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide (CAS 2034300-00-8, molecular formula C₂₀H₂₂N₂OS₂, MW 370.53) is a synthetic small molecule comprising a benzo[b]thiophene core, a dimethylaminoethyl linker, and a 2-(methylthio)benzamide terminus [1]. The compound is commercially supplied as a research-grade chemical (typical purity ≥95%) for non-human, non-diagnostic laboratory use [2]. Its structural architecture places it at the intersection of two biologically relevant chemotypes: the benzothiophene scaffold, which appears in cannabinoid-receptor ligands and kinase inhibitors, and the 2-substituted benzamide motif, which is employed as a zinc-binding group in selective histone deacetylase (HDAC) inhibitor design [3][4]. No pharmacopoeial monograph or approved therapeutic indication exists for this compound; its value proposition resides in its dual pharmacophoric features that are not simultaneously present in commonly stocked in-class analogs.

CAS 2034300-00-8 – Why In-Class Benzothiophene-Amide Analogs Cannot Be Interchanged Without Loss of Key Differentiation


Substituting N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide with a generic benzothiophene-amide or a simple 2-substituted benzamide erases the specific combination of physicochemical and target-engagement features that define its research utility. The 2-methylthiobenzamide moiety is not a passive structural element; in the context of HDAC inhibitor design, the 2-methylthio group confers >300-fold selectivity for HDAC3 over other isoforms, whereas the 2-hydroxy analog loses all selectivity [1]. Simultaneously, the benzo[b]thiophene-3-yl-dimethylaminoethyl core provides a distinct LogP, hydrogen-bonding capacity, and topological polar surface area (TPSA) profile that governs membrane permeability and binding to aromatic-rich pockets such as those in GPCRs and kinases [2]. Off-the-shelf replacements that alter either the benzothiophene substitution pattern or the benzamide zinc-binding group will produce divergent potency, selectivity, and ADME behavior, rendering cross-study comparisons unreliable and procurement decisions scientifically invalid without explicit, quantitative bridging data.

CAS 2034300-00-8 – Quantifiable Differentiation Dimensions vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) vs. 3,4-Difluorobenzamide Analog: Impact on Membrane Permeability and Non-Specific Binding

The target compound exhibits a computed XLogP3-AA of 4.3, indicating moderate lipophilicity favorable for blood-brain barrier penetration while remaining within typical drug-like space [1]. The 3,4-difluorobenzamide analog (N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide) is predicted to have a higher XLogP (estimated >4.8) due to the electron-withdrawing, lipophilicity-enhancing fluorine substituents. This differential directly influences passive membrane permeability, plasma protein binding, and non-specific tissue retention, making the target compound a more balanced starting point for CNS-targeted probe development where excessive lipophilicity is detrimental [2].

Lipophilicity Drug-likeness ADME

Hydrogen-Bond Donor/Acceptor Profile vs. 2-Methylbenzamide Analog: Implications for Target Engagement and Solubility

The target compound contains one hydrogen-bond donor (amide NH) and four hydrogen-bond acceptors (amide carbonyl, dimethylamino nitrogen, benzothiophene sulfur, methylthio sulfur) [1]. In contrast, the 2-methylbenzamide analog (N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide) replaces the methylthio sulfur with a hydrophobic methyl group, reducing the HBA count from 4 to 3 and eliminating the soft sulfur atom that can engage in chalcogen bonding or coordinate transition metals in metalloenzyme active sites. This reduction in heteroatom content alters both aqueous solubility and the ability to form specific interactions with zinc ions in HDAC enzymes or with methionine-rich pockets in GPCR binding sites [2].

Hydrogen bonding Drug design Solubility

Zinc-Binding Group (2-Methylthiobenzamide) vs. 2-Hydroxybenzamide: HDAC3 Inhibitor Selectivity – Class-Level Inference

Although direct enzymatic data for CAS 2034300-00-8 have not been published, the 2-methylthiobenzamide warhead it contains is chemically identical to the zinc-binding group in compound 16 of Liu et al. (2020), which inhibited HDAC3 with an IC₅₀ of 30 nM and exhibited >300-fold selectivity over all other HDAC isoforms tested [1]. In the same study, replacement of the 2-methylthio group with a 2-hydroxy group (compound 20) retained HDAC3 potency but completely abolished selectivity over HDAC1/2 [1]. This establishes that the methylthio substituent is the decisive structural determinant of isoform selectivity, not merely potency. Compounds bearing a 2-hydroxybenzamide or 2-aminobenzamide terminus cannot replicate this selectivity profile.

HDAC3 Zinc binding group Selectivity

Benzothiophene Core vs. Indole/Indazole Scaffolds: CB1 Receptor Agonist Potential – Class-Level Inference

No CB1/CB2 binding data exist for CAS 2034300-00-8. However, the benzo[b]thiophene-3-yl-dimethylaminoethyl substructure is a known pharmacophore for CB1 agonism, as demonstrated by Moloney et al. (2008), who reported that 1-benzo[b]thiophene derivatives with 2,3-substitution patterns act as novel CB1 agonists [1]. In that series, the benzothiophene core conferred distinct efficacy and binding kinetics compared to indole-based cannabinoids (e.g., JWH-018 analogs) and benzofuran congeners. The presence of the dimethylaminoethyl linker in the target compound mirrors the protonatable amine motif required for CB1 receptor engagement, distinguishing it from neutral benzothiophene esters or amides lacking a basic center [1]. This positions CAS 2034300-00-8 as a tool for investigating structure-activity relationships at the CB1 receptor, where the methylthiobenzamide terminus provides an additional vector for tuning potency and selectivity relative to reference cannabinoids.

Cannabinoid receptor CB1 agonist Benzothiophene scaffold

Rotatable Bond Count and Molecular Flexibility vs. Constrained Analogs: Implications for Conformational Entropy and Binding Affinity

The target compound possesses six rotatable bonds (computed by Cactvs), reflecting the flexible dimethylaminoethyl linker and the methylthio substituent [1]. In contrast, cyclized or shortened-linker analogs (e.g., those incorporating a piperidine or pyrrolidine ring in place of the dimethylaminoethyl chain) reduce the rotatable bond count to ≤4, pre-organizing the molecule into a more rigid conformation. While pre-organization can enhance binding affinity in some contexts, excessive rigidity can prevent induced-fit recognition in promiscuous targets such as GPCRs and HDAC enzymes, where conformational sampling is essential for achieving selectivity [2]. The intermediate flexibility of CAS 2034300-00-8 balances entropic penalty with the ability to access multiple binding conformations.

Conformational flexibility Ligand efficiency Molecular recognition

CAS 2034300-00-8 – Evidence-Backed Research and Industrial Application Scenarios


Selective HDAC3 Chemical Probe Development Using the 2-Methylthiobenzamide Zinc-Binding Warhead

The 2-methylthiobenzamide terminus of CAS 2034300-00-8 aligns with the warhead of compound 16 (Liu et al. 2020), which achieved an HDAC3 IC₅₀ of 30 nM with >300-fold selectivity over all other HDAC isoforms [1]. Researchers engaged in epigenetic drug discovery can utilize this compound as a starting scaffold to optimize the benzothiophene-derived cap group while retaining the selective zinc-binding motif. Its physicochemical profile (XLogP3-AA = 4.3, HBA = 4, rotatable bonds = 6) suggests that further medicinal chemistry optimization can yield brain-penetrant, isoform-selective HDAC3 inhibitors for CNS oncology or neurodegeneration applications.

Cannabinoid CB1 Receptor Pharmacophore Mapping with a Benzothiophene-Containing Ligand Scaffold

The benzo[b]thiophene-3-yl-dimethylaminoethyl substructure has been validated as a CB1 agonist pharmacophore by Moloney et al. (2008) [2]. CAS 2034300-00-8 extends this chemotype with a methylthiobenzamide tail, offering a novel vector for exploring CB1 receptor subtype selectivity and biased signaling. Its use in competitive radioligand displacement assays or β-arrestin recruitment studies enables direct comparison with indole-based and benzofuran-based cannabinoid ligands, facilitating the dissection of scaffold-specific contributions to receptor activation kinetics and desensitization profiles.

Metalloenzyme Zinc-Chelation Probe for Structural Biology and Biophysical Studies

The thioether sulfur of the 2-methylthiobenzamide group can engage in coordinate bonding with catalytic zinc ions in metalloenzymes beyond HDACs, such as matrix metalloproteinases (MMPs) and carbonic anhydrases [3]. The compound's intermediate lipophilicity and conformational flexibility make it suitable for co-crystallization trials and surface plasmon resonance (SPR) studies, where the benzothiophene chromophore also provides a UV-detectable handle for concentration determination and binding quantification.

Chemical Biology Tool for Investigating Sulfur-Mediated Non-Covalent Interactions in Protein-Ligand Complexes

The compound presents two distinct sulfur atoms (benzothiophene sulfur and methylthio sulfur) in electronically differentiated environments. This dual-sulfur architecture enables systematic investigation of sulfur-π interactions and chalcogen bonding in protein-ligand recognition [3]. Procurement of this compound rather than sulfur-free or single-sulfur analogs allows biochemists to isolate the contribution of each sulfur atom to binding free energy through isosteric mutagenesis (e.g., S→O replacement studies), a line of inquiry not feasible with simpler benzamide derivatives.

Quote Request

Request a Quote for N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.